Cas no 2171892-07-0 (3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid)

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid
- 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid
- 2171892-07-0
- EN300-1481208
-
- インチ: 1S/C28H32N2O5/c31-24(30-26-18-13-12-17(15-18)25(26)27(32)33)11-5-6-14-29-28(34)35-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,17-18,23,25-26H,5-6,11-16H2,(H,29,34)(H,30,31)(H,32,33)
- InChIKey: TYDGRZQMLYHROY-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C2CCC1C2)NC(CCCCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O
計算された属性
- せいみつぶんしりょう: 476.23112213g/mol
- どういたいしつりょう: 476.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 765
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1481208-2500mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |
2171892-07-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1481208-10000mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |
2171892-07-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1481208-1.0g |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |
2171892-07-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1481208-250mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |
2171892-07-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1481208-500mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |
2171892-07-0 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1481208-5000mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |
2171892-07-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1481208-100mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |
2171892-07-0 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1481208-1000mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |
2171892-07-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1481208-50mg |
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid |
2171892-07-0 | 50mg |
$2829.0 | 2023-09-28 |
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid 関連文献
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acidに関する追加情報
Introduction to 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic Acid (CAS No. 2171892-07-0)
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic acid, identified by its CAS number 2171892-07-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate bicyclic structure and functional groups that make it a promising candidate for various biological applications.
The molecular framework of 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic acid consists of a bicyclo[2.2.1]heptane core, which is a fused tricyclic system comprising two six-membered rings and one five-membered ring. This unique structural motif contributes to the compound's rigidity and stability, making it an attractive scaffold for designing novel bioactive molecules.
The presence of the (9H-fluoren-9-yl)methoxycarbonyl group in the molecule adds another layer of complexity and functionality. The fluorene moiety is known for its excellent photophysical properties, making it a valuable component in materials science and optoelectronic applications. However, in the context of pharmaceuticals, the methoxycarbonyl group serves as a protecting group for the amino function, which can be selectively removed under specific conditions to reveal the reactive amine.
The amino group at the 5-position of the pentanamide chain is another critical feature that enhances the compound's potential as a pharmacophore. Amino acids are fundamental building blocks in proteins and peptides, and incorporating an amino group into a molecule can significantly influence its biological activity. The amide bond in this compound not only contributes to its structural integrity but also provides a site for further chemical modifications, enabling the synthesis of more complex derivatives.
Bicyclo[2.2.1]heptane derivatives have been extensively studied due to their diverse biological activities and structural versatility. These compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The rigid bicyclic core of 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic acid provides a stable platform for drug design, allowing for precise tuning of biological activity through strategic functionalization.
In recent years, there has been growing interest in developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic acid has been investigated as a potential lead compound in several pharmacological studies. Its unique structural features have prompted researchers to explore its interactions with various biological targets, including enzymes and receptors involved in disease pathways.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The combination of the fluorene moiety and the amino group provides multiple opportunities for selective binding to biological targets. This dual functionality has been exploited in designing molecules that can modulate specific signaling pathways, offering new avenues for treating complex diseases such as cancer and neurodegenerative disorders.
The synthesis of 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic core requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve the desired molecular architecture.
The role of computational chemistry in drug discovery has also been instrumental in understanding the properties of this compound. Molecular modeling studies have provided valuable insights into its binding interactions with biological targets, helping to guide the design of more effective derivatives. These computational approaches are increasingly being integrated into drug development pipelines to accelerate the discovery process.
In conclusion, 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic acid (CAS No.2171892-07-0) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities.The presence of key functional groups such as (9H-fluoren...
2171892-07-0 (3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid) 関連製品
- 2137089-66-6((1R,2S)-2-(2-chlorophenyl)-1-methylcyclopropane-1-carboxylic acid)
- 1806908-15-5(4-Bromo-3-(difluoromethyl)-6-fluoro-2-nitropyridine)
- 1803587-87-2(2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one)
- 50870-59-2(2,3-Dibromo-2,3-dihydro-1H-inden-1-one)
- 1210318-71-0(N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)
- 1981603-64-8(5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1448135-37-2(2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine)
- 1563532-49-9(tert-butyl 3-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate)
- 308299-60-7(3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate)
- 2172140-39-3((4-chloro-3-methylphenyl)methyl(3-chlorobutan-2-yl)amine)




